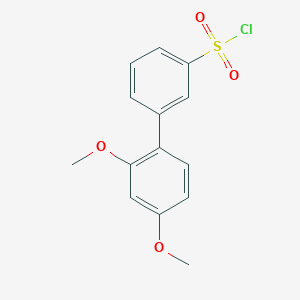

2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride

Description

BenchChem offers high-quality 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2,4-dimethoxyphenyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO4S/c1-18-11-6-7-13(14(9-11)19-2)10-4-3-5-12(8-10)20(15,16)17/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUJQNMQPHPKBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride

This guide provides an in-depth technical analysis of 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride , a specialized intermediate used extensively in medicinal chemistry for the development of sulfonamide-based therapeutics.

Executive Summary

2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride is a privileged scaffold in drug discovery, serving as a critical electrophile for generating biphenyl sulfonamide libraries. Its structural uniqueness lies in the biaryl twist induced by the ortho-methoxy group and the electronic contrast between the electron-rich dimethoxy ring and the electron-deficient sulfonyl-bearing ring. This compound is frequently employed in the synthesis of Matrix Metalloproteinase (MMP) inhibitors, NLRP3 inflammasome antagonists, and GPCR ligands.

Chemical Identity & Molecular Architecture

Structural Specifications

-

IUPAC Name: 3-(2,4-Dimethoxyphenyl)benzenesulfonyl chloride

-

Molecular Formula:

-

Molecular Weight: 312.77 g/mol [1]

-

Core Scaffold: Biphenyl (Phenyl-Phenyl bond)

-

Functional Group: Sulfonyl Chloride (

) – Highly reactive electrophile.[2]

Electronic & Conformational Analysis

The molecule exhibits a distinct "push-pull" electronic character that influences both its chemical stability and binding affinity in biological targets:

-

Ring A (Sulfonyl-bearing): Electron-deficient (

effect of -

Ring B (Dimethoxy-bearing): Highly electron-rich (

effect of two -

Atropisomerism Potential: The 2'-methoxy group creates steric clash with the protons of Ring A, forcing the biphenyl system out of planarity. This dihedral twist is crucial for fitting into hydrophobic pockets of enzymes (e.g., the S1' pocket of MMPs) and reduces aggregation solubility issues common in planar biaryls.

| Property | Value / Description |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, EtOAc; Reacts with water/alcohols |

| Reactivity | High (Electrophilic attack by amines, alcohols, thiols) |

| Storage | Moisture sensitive; Store at 2-8°C under inert gas ( |

Synthetic Methodologies

To ensure regiochemical purity, the synthesis avoids direct chlorosulfonation of the biphenyl core, which would uncontrollably sulfonate the electron-rich dimethoxy ring. Instead, a Suzuki-Miyaura Cross-Coupling strategy is employed.

Preferred Route: Suzuki Coupling & Deoxychlorination

This route builds the carbon scaffold first using a protected or precursor sulfonyl group to prevent catalyst poisoning.

Step 1: Suzuki-Miyaura Coupling

-

Reagents: 3-Bromobenzenesulfonic acid (sodium salt) + 2,4-Dimethoxyphenylboronic acid.

-

Catalyst:

or -

Base/Solvent:

/ Dioxane:Water (4:1). -

Outcome: Formation of the 2',4'-dimethoxy-biphenyl-3-sulfonic acid intermediate.

Step 2: Sulfonyl Chloride Formation

-

Reagent: Thionyl Chloride (

) or Oxalyl Chloride with catalytic DMF. -

Conditions: Reflux (for

) or -

Purification: Crystallization from Hexane/DCM (avoiding chromatography due to hydrolysis risk).

Visualization of Synthetic Logic

The following diagram outlines the convergent synthesis and subsequent derivatization pathways.

Figure 1: Convergent synthetic pathway via Suzuki coupling followed by acid chloride activation.

Reactivity Profile & Handling

The Sulfonyl Chloride Warhead

The

-

Mechanism: Nucleophilic Acyl Substitution (Addition-Elimination).

-

Base Requirement: A non-nucleophilic base (e.g., DIPEA, Pyridine) is required to scavenge the HCl byproduct.

-

Side Reactions:

-

Hydrolysis: Rapid conversion back to the sulfonic acid in the presence of water.

-

Sulfonate Esters: Reaction with alcohols (

) yields sulfonates, which are potential genotoxic impurities (GTIs) and must be controlled.

-

Experimental Protocol: General Sulfonamide Synthesis

To be used when coupling this core to a primary or secondary amine.

-

Preparation: Dissolve 1.0 eq of the amine in anhydrous DCM (Dichloromethane) under Argon.

-

Base Addition: Add 1.2 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Coupling: Cool solution to

. Add 1.05 eq of 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride (dissolved in minimal DCM) dropwise. -

Monitoring: Warm to Room Temperature (RT). Monitor by TLC/LC-MS (Product is less polar than amine; chloride is UV active).

-

Workup: Quench with saturated

. Wash organic layer with brine. Dry over

Applications in Drug Discovery[2][6][7][8][9][10]

Matrix Metalloproteinase (MMP) Inhibition

Biphenyl sulfonamides are classic pharmacophores for MMP inhibitors.

-

Mechanism: The sulfonamide oxygen atoms coordinate the Zinc (

) ion in the MMP active site. -

Role of the Biphenyl: The biphenyl unit occupies the

hydrophobic pocket (selectivity pocket). The 2',4'-dimethoxy substitution provides bulk and electron density, often improving selectivity for MMP-2 or MMP-9 over MMP-1, reducing musculoskeletal side effects.

NLRP3 Inflammasome Inhibitors

Recent studies (e.g., Jiang et al., 2024) highlight biphenyl-sulfonamides as potent inhibitors of the NLRP3 inflammasome.[4]

-

Utility: The sulfonyl chloride allows rapid "late-stage functionalization" of amine libraries to screen for anti-inflammatory activity.

-

SAR Insight: The methoxy groups on the distal ring can engage in hydrogen bonding or dipole interactions with specific residues (e.g., Arginine) in the binding pocket.

GPCR Ligands

The biphenyl core is a "privileged structure" in GPCR medicinal chemistry, serving as a rigid spacer that orients pharmacophores (like the sulfonamide) to interact with transmembrane helices.

References

-

Jiang, Y., Li, X., et al. (2024).[4] Discovery of novel biphenyl-sulfonamide analogues as NLRP3 inflammasome inhibitors. Bioorganic Chemistry.

-

Santa Cruz Biotechnology. (2023). 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride Product Data. SCBT Catalog.

-

Organic Chemistry Portal. (2023). Synthesis of Sulfonyl Chlorides and Sulfonamides: Methodologies. Organic Chemistry Portal.

-

BenchChem. (2025).[2][5] Reactivity of the Sulfonyl Chloride Functional Group in Drug Design. BenchChem Technical Notes.

Sources

- 1. 2′,4′-Dimethoxy-biphenyl-3-sulfonyl chloride | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. protocols.io [protocols.io]

- 4. Discovery of novel biphenyl-sulfonamide analogues as NLRP3 inflammasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Solubility profile of 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride in organic solvents

Technical Guide: Solubility Profile of 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride

Executive Summary

2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride (MW: 312.77 g/mol ) is a lipophilic, electrophilic reagent primarily utilized in medicinal chemistry for the synthesis of sulfonamide-based pharmacophores. Its solubility profile is governed by two competing structural motifs: the non-polar, electron-rich 2',4'-dimethoxybiphenyl core and the polar, highly reactive sulfonyl chloride (-SO₂Cl) headgroup .

This guide defines the solubility landscape of this compound to support process optimization in drug discovery. The compound exhibits high solubility in polar aprotic solvents (DCM, THF), moderate solubility in non-polar aromatics (Toluene), and chemical incompatibility with protic solvents (Water, Alcohols) due to rapid solvolysis.

Physicochemical Profile

Understanding the molecular architecture is prerequisite to predicting solubility behavior.

| Property | Value / Description | Impact on Solubility |

| Molecular Weight | 312.77 g/mol | Moderate MW suggests solid state at RT. |

| LogP (Predicted) | ~3.8 – 4.2 | Highly lipophilic; poor water solubility. |

| Physical State | White to off-white crystalline solid | Requires dissolution energy (breaking crystal lattice). |

| Functional Groups | Sulfonyl Chloride, Methoxy Ethers | -SO₂Cl: Moisture sensitive, electrophilic.-OMe: Increases electron density, aids solubility in moderately polar organics. |

Solubility Landscape

The following categorization is based on empirical data for structural analogs (biaryl sulfonyl chlorides) and standard organic synthesis protocols.

A. Primary Process Solvents (High Solubility)

Recommended for reaction media and stock solution preparation.

-

Dichloromethane (DCM): The "Gold Standard" solvent. The dipole-dipole interactions of DCM effectively solvate the sulfonyl group while accommodating the aromatic core.

-

Tetrahydrofuran (THF): Excellent solubility due to ether oxygen coordination.

-

Precaution: Must be anhydrous. Wet THF leads to rapid hydrolysis to the sulfonic acid.

-

-

Ethyl Acetate (EtOAc): Good solubility, often used for extraction and TLC.

-

Note: Can be used for recrystallization when paired with heptane.

-

B. Secondary & Process Solvents (Moderate Solubility)

-

Toluene: Good solubility at elevated temperatures. Useful for Suzuki couplings or reactions requiring higher boiling points.

-

2-MeTHF: A greener alternative to THF/DCM with similar solvation power but lower water miscibility, offering better hydrolytic stability during workup.

C. Incompatible / Reactive Solvents (AVOID)

-

Water: Insoluble & Reactive. The compound hydrolyzes to 2',4'-dimethoxy-biphenyl-3-sulfonic acid and HCl. Hydrolysis is accelerated by basic pH.

-

Alcohols (Methanol, Ethanol): Reactive. Reacts to form sulfonate esters (solvolysis) unless a nucleophilic amine is present to outcompete the solvent.

-

DMSO/DMF: Soluble, but not recommended for storage. Sulfonyl chlorides can undergo side reactions or decomposition in DMSO at elevated temperatures.

D. Anti-Solvents (Precipitation)

-

Hexanes / Heptane / Pentane: The compound is poorly soluble in aliphatic hydrocarbons. These are ideal for precipitating the product from DCM or EtOAc solutions.

Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the intended operational unit.

Caption: Operational workflow for solvent selection emphasizing stability and process efficiency.

Experimental Protocols

Protocol A: Solubility Assessment (Gravimetric)

Use this rapid protocol to verify solubility in a specific lot of solvent.

-

Preparation: Weigh 10 mg of 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride into a 2 mL HPLC vial.

-

Addition: Add 100 µL of the target solvent (DCM, THF, or Toluene).

-

Observation: Vortex for 30 seconds.

-

Clear Solution: Solubility > 100 mg/mL.

-

Suspension: Add solvent in 100 µL increments until dissolved.

-

-

Validation: If using THF, ensure it is stabilized and anhydrous to prevent HCl generation.

Protocol B: Hydrolytic Stability Check

Critical for determining workup conditions.

-

Dissolve 5 mg of compound in 1 mL Acetonitrile (MeCN).

-

Add 0.5 mL Water.

-

Monitor by HPLC/UPLC immediately and at 1 hour.

-

Result: You will observe the disappearance of the parent peak and the emergence of the more polar sulfonic acid peak (lower retention time).

-

Implication: This confirms the need for rapid, cold aqueous washes during extraction to minimize yield loss.

-

Stability & Handling Guidelines

-

Hydrolysis Kinetics: The hydrolysis rate is pH-dependent.

-

Acidic/Neutral (pH < 7): Slow hydrolysis. Can be washed with ice-cold water or 1M HCl.

-

Basic (pH > 8): rapid hydrolysis. Never wash with NaHCO₃ or NaOH solutions unless the intent is to quench the reaction.

-

-

Storage: Store under Nitrogen or Argon at 2–8°C. Moisture ingress will turn the white solid into a sticky, acidic gum (formation of HCl and sulfonic acid).

References

-

PubChem. 2,4-Dimethoxybenzenesulfonyl chloride (Analogous Substructure Data). [Link]

-

Gnedin, B. G., et al. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.[3] J. Org.[3] Chem. USSR, 1988.[3] [Link]

Sources

- 1. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 2. N-(3-Chlorophenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

The Ascendancy of Biphenyl-3-Sulfonyl Chloride Analogs in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl scaffold is a cornerstone in medicinal chemistry, prized for its structural rigidity and synthetic tractability. When functionalized with a 3-sulfonyl chloride moiety, this privileged structure unlocks a diverse array of pharmacological activities, positioning its analogs as promising candidates for a multitude of therapeutic areas. This in-depth technical guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of biphenyl-3-sulfonyl chloride analogs. We delve into their roles as potent inhibitors of key biological targets, including the NLRP3 inflammasome, matrix metalloproteinases (MMPs), and various kinases, offering detailed experimental protocols and quantitative data to empower researchers in their drug discovery endeavors.

Introduction: The Biphenyl-3-Sulfonyl Chloride Scaffold - A Privileged Motif in Drug Discovery

The biphenyl unit, consisting of two interconnected phenyl rings, offers a unique three-dimensional architecture that facilitates precise interactions with biological targets.[1] The introduction of a sulfonyl chloride group at the 3-position provides a key electrophilic handle for the synthesis of a wide range of sulfonamide derivatives.[2] This versatility allows for the systematic modulation of physicochemical properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles. Biphenyl sulfonamides have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] This guide will specifically focus on the nuances of the 3-sulfonyl chloride substitution pattern and its impact on medicinal chemistry applications.

Synthetic Strategies: Crafting the Biphenyl-3-Sulfonyl Chloride Core and its Analogs

The synthesis of biphenyl-3-sulfonyl chloride analogs can be approached through several strategic pathways. The construction of the core biphenyl structure is often achieved via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The subsequent introduction of the sulfonyl chloride functionality can be accomplished through methods like the Sandmeyer reaction.

Construction of the Biphenyl Scaffold: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, particularly for creating biaryl systems.[4]

Reaction Principle: This reaction involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid in the presence of a base.[5]

Experimental Protocol: Synthesis of 3-Aminobiphenyl via Suzuki-Miyaura Coupling

This protocol describes the synthesis of 3-aminobiphenyl, a key precursor for biphenyl-3-sulfonyl chloride.[6]

-

Materials: 3-bromoaniline, phenylboronic acid, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), potassium carbonate (K₂CO₃), toluene, ethanol, water.

-

Procedure:

-

To a round-bottom flask, add 3-bromoaniline (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq).

-

Add a 3:1 mixture of toluene and ethanol, followed by a small amount of water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-aminobiphenyl.

-

Caption: Suzuki-Miyaura coupling for 3-aminobiphenyl synthesis.

Introduction of the Sulfonyl Chloride Moiety: The Sandmeyer Reaction

The Sandmeyer reaction provides a classic and effective method for converting an aryl amine into an aryl halide or other functional groups, including a sulfonyl chloride, via a diazonium salt intermediate.[7][8]

Reaction Principle: The reaction involves the diazotization of an aromatic amine with nitrous acid to form a diazonium salt, which is then treated with a sulfur dioxide solution in the presence of a copper(I) chloride catalyst to yield the sulfonyl chloride.[9]

Experimental Protocol: Synthesis of Biphenyl-3-sulfonyl Chloride

-

Step 1: Diazotization of 3-Aminobiphenyl

-

Dissolve 3-aminobiphenyl in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the 3-biphenyldiazonium chloride solution.

-

-

Step 2: Sulfonation

-

In a separate flask, prepare a saturated solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

Pour the reaction mixture onto crushed ice to precipitate the biphenyl-3-sulfonyl chloride.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Caption: Synthesis of biphenyl-3-sulfonyl chloride via Sandmeyer reaction.

Synthesis of Biphenyl-3-Sulfonamide Analogs

The versatile biphenyl-3-sulfonyl chloride can be readily converted to a diverse library of sulfonamide analogs by reacting it with various primary or secondary amines in the presence of a base like pyridine or triethylamine.[10]

General Experimental Protocol:

-

Dissolve biphenyl-3-sulfonyl chloride in a suitable anhydrous solvent such as dichloromethane or pyridine.

-

Add the desired amine (1.1 equivalents) dropwise to the solution at room temperature.

-

Stir the reaction mixture for several hours, monitoring its progress by TLC.

-

Upon completion, acidify the mixture with dilute HCl to precipitate the product.

-

Filter the solid, wash with water, and purify by recrystallization or column chromatography.

Therapeutic Applications and Structure-Activity Relationships

Biphenyl-3-sulfonyl chloride analogs have emerged as potent modulators of various biological targets implicated in a range of diseases.

Anti-inflammatory Activity: NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response, and its aberrant activation is linked to numerous inflammatory diseases.[11] Biphenyl-sulfonamide analogs have been identified as potent inhibitors of the NLRP3 inflammasome.[12]

Mechanism of Action: These compounds can directly bind to the NLRP3 protein, thereby inhibiting its assembly and activation, which in turn prevents the release of pro-inflammatory cytokines like IL-1β.[11]

Structure-Activity Relationship (SAR) Insights:

-

Modifications on the sulfonamide moiety are generally well-tolerated.[12]

-

Substituents on the biphenyl rings can significantly influence potency. For instance, the introduction of certain groups can enhance binding to the NLRP3 protein.

-

A recent study identified compound H28 as a potent and specific NLRP3 inflammasome inhibitor with an IC₅₀ value of 0.57 µM.[11] Another lead compound, 19 , showed even greater potency with an IC₅₀ of 0.12 µM and a binding affinity (KD) of 84 nM.[1]

| Compound | Target | IC₅₀ (µM) | Reference |

| H28 | NLRP3 Inflammasome | 0.57 | [11] |

| 19 | NLRP3 Inflammasome | 0.12 | [1] |

| 14 | NLRP3 Inflammasome | 0.55 | [12] |

| 17 | NLRP3 Inflammasome | 0.42 | [12] |

Experimental Protocol: In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of biphenyl-3-sulfonyl chloride analogs on the NLRP3 inflammasome in THP-1 cells.

-

Cell Culture: Culture human THP-1 monocytes and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).

-

Priming: Prime the differentiated THP-1 cells with lipopolysaccharide (LPS) to upregulate NLRP3 expression.

-

Inhibitor Treatment: Treat the primed cells with various concentrations of the test compounds.

-

Activation: Activate the NLRP3 inflammasome using a stimulus such as nigericin or ATP.

-

Readout: Measure the release of IL-1β into the cell culture supernatant using an ELISA kit.

-

Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce IL-1β release by 50%.

Caption: Simplified signaling pathway of NLRP3 inflammasome activation and inhibition.

Anticancer Activity: Targeting Key Oncogenic Pathways

Biphenyl sulfonamides have demonstrated significant potential as anticancer agents by targeting various pathways crucial for tumor growth and survival.[2]

MMPs are a family of zinc-dependent endopeptidases that play a key role in the degradation of the extracellular matrix, a process essential for tumor invasion and metastasis.[13] Biphenyl sulfonamides have been identified as effective MMP inhibitors.[14]

Mechanism of Action: While some MMP inhibitors chelate the catalytic zinc ion, certain biphenyl sulfonamides act as non-zinc binding inhibitors, potentially binding to a catalytic subsite like the S1' pocket.[15]

SAR Insights:

-

The biphenyl sulfonamide scaffold is a crucial structural feature for MMP-8 inhibition.[13]

-

Substitutions at the sulfonamide end, such as with L-glutamate or L-valine, can be unfavorable for MMP-8 inhibition.[16]

-

Compounds DH-18 and DH-19 have shown effective MMP-2 inhibition with IC₅₀ values of 139.45 nM and 115.16 nM, respectively, and potent antileukemic activity.[14]

| Compound | Target | IC₅₀ (nM) | Reference |

| DH-18 | MMP-2 | 139.45 | [14] |

| DH-19 | MMP-2 | 115.16 | [14] |

Experimental Protocol: In Vitro MMP Inhibition Assay (Fluorometric)

This protocol outlines a general method for screening MMP inhibitors.[17]

-

Reagents: Recombinant human MMP enzyme, a fluorogenic MMP substrate, assay buffer, and the test compounds.

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the MMP enzyme, assay buffer, and the test compound or vehicle control.

-

Pre-incubate the mixture to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

-

Calculate the IC₅₀ value from the dose-response curve.

-

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Biphenyl amides, which share structural similarities with biphenyl sulfonamides, have been identified as potent p38α MAP kinase inhibitors.[18][19] Sulfonamide-based compounds have also shown inhibitory activity against other kinases like PI3K and VEGFR-2.[20][21]

SAR Insights:

-

The phenlysulfonamide moiety can enhance both oral bioavailability and inhibitory efficacy against TGF-βR1 kinase.[22]

-

For a series of 1,3,5-triazine sulfonamides, compound 3j was identified as a pan-class I PI3K inhibitor with good oral bioavailability in rats.[20]

| Compound | Target | IC₅₀ (µM) | Cell Line | Reference |

| 8 | VEGFR-2 | 0.0554 | - | [23] |

| 36 | VEGFR-2 | 0.14 | - | [21] |

| 37 | VEGFR-2 | 0.15 | - | [21] |

| 39 | VEGFR-2 | 0.15 | - | [21] |

| Compound 1 | MCF-7 | 0.09 | Breast Cancer | [21] |

| DH-18 | K562 | 0.338 | Leukemia | [14] |

| DH-19 | K562 | 0.398 | Leukemia | [14] |

Experimental Protocol: In Vitro Kinase Assay

A general protocol for an in vitro kinase inhibition assay.[3]

-

Components: Target kinase, substrate (peptide or protein), ATP, assay buffer, and test compounds.

-

Procedure:

-

In a microplate, combine the kinase, substrate, and test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for a specific time at an optimal temperature.

-

Stop the reaction and detect the phosphorylated substrate. Detection methods can be radiometric (using ³²P-ATP) or non-radiometric (e.g., using phosphospecific antibodies in an ELISA format or luminescence-based ATP detection).

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

Caption: General principle of a kinase inhibition assay.

Pharmacokinetic Considerations

The development of orally bioavailable drugs is a key objective in medicinal chemistry. The pharmacokinetic profile of biphenyl sulfonamides can be modulated through structural modifications.

In Silico ADME Prediction:

Computational tools like SwissADME can predict key ADME (Absorption, Distribution, Metabolism, and Excretion) properties, aiding in the early-stage assessment of drug-likeness.[24] Parameters such as lipophilicity (LogP), water solubility, gastrointestinal absorption, and blood-brain barrier permeability can be estimated.[25]

Experimental Pharmacokinetic Studies:

In vivo studies in animal models (e.g., rats, dogs, monkeys) are crucial for determining key pharmacokinetic parameters such as plasma clearance (CLp), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (F%). For example, the T-type calcium channel blocker ABT-639, a sulfonamide derivative, exhibited high oral bioavailability (73-95%) in rats, dogs, and monkeys.[26]

Future Directions and Conclusion

References

- Huang, C., et al. (2024). Discovery of novel biphenyl-sulfonamide analogues as NLRP3 inflammasome inhibitors. Bioorganic Chemistry, 146, 107263.

- BenchChem. (2025). Structure-activity relationship (SAR) of biphenyl sulfonamides.

- Huang, C., et al. (2024). Discovery of novel biphenyl-sulfonamide analogues as NLRP3 inflammasome inhibitors.

-

Jarvis, M. F., et al. (2014). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 5(10), 1055-1060. [Link]

-

Gouti, R., et al. (2021). A robust classification-dependent multi-molecular modelling study on some biphenyl sulphonamide based MMP-8 inhibitors. SAR and QSAR in Environmental Research, 32(10), 835-861. [Link]

- BenchChem. (2025).

- University of Michigan. (n.d.).

- BenchChem. (2025).

- BenchChem. (2025). A Comparative Guide to the Pharmacokinetic Profile of 1-([1,1'-Biphenyl]-4-yl)

-

Montanari, S., et al. (2015). Kinetic characterization of 4,4'-biphenylsulfonamides as selective non-zinc binding MMP inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 944-949. [Link]

-

Zhang, Y., et al. (2022). Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies. European Journal of Medicinal Chemistry, 238, 114467. [Link]

-

Xu, D., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science, 9(40), 7936-7940. [Link]

-

Al-Masri, Z. A. A., et al. (2023). New amidrazone analogs as multi-kinase inhibitors: in-silico and biological investigation as an anticancer agent. Journal of Molecular Structure, 1275, 134651. [Link]

-

Wikipedia. (2024). Sandmeyer reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

-

Angell, R. M., et al. (2008). Biphenyl amide p38 kinase inhibitors 1: Discovery and binding mode. Bioorganic & Medicinal Chemistry Letters, 18(1), 318-323. [Link]

-

Gouti, R., et al. (2021). A robust classification-dependent multi-molecular modelling study on some biphenyl sulphonamide based MMP-8 inhibitors. ResearchGate. [Link]

-

El-Gamal, M. I., et al. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Pharmaceuticals, 16(5), 735. [Link]

-

El-Sayed, M. A. A., et al. (2022). The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. ResearchGate. [Link]

-

Bertinaria, M., et al. (2023). Selection of 3 compounds able to inhibit the NLRP3 inflammasome activation in the low micro/nanomolar range endowed. Zenodo. [Link]

-

Ali, H. E. S., et al. (2009). Physical properties and biological applications of novel substituted biphenyl-sulfonamides. ResearchGate. [Link]

-

Angell, R. M., et al. (2008). Biphenyl amide p38 kinase inhibitors 3: Improvement of cellular and in vivo activity. Bioorganic & Medicinal Chemistry Letters, 18(15), 4428-4432. [Link]

-

Baidya, S. K., et al. (2024). Biphenylsulfonamides as effective MMP-2 inhibitors with promising antileukemic efficacy: Synthesis, in vitro biological evaluation, molecular docking, and MD simulation analysis. Drug Development Research, 85(6), e22255. [Link]

-

Abbas, H. A. S., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 13(4), 772. [Link]

- BenchChem. (2025). Application Notes and Protocols for Screening the Bioactivity of Sulfonamides.

-

Tu, G., et al. (2018). Design, Synthesis and Biological Evaluation of Bifunctional Inhibitors of Membrane Type 1 Matrix Metalloproteinase (MT1-MMP). University of Pisa. [Link]

-

Khan, I., et al. (2012). The Suzuki coupling reaction of arylbromides with phenylboronic acid. ResearchGate. [Link]

- BenchChem. (2025). A Comparative Analysis of Isoquinoline Sulfonamide Derivatives and Their IC50 Values Against Key Protein Kinases.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

- BenchChem. (2025). Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde.

-

Garlich, J. R., et al. (2012). Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. Bioorganic & Medicinal Chemistry Letters, 22(17), 5596-5600. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Assay Genie. (n.d.). MMP-9 Inhibitor Screening Kit (Fluorometric). [Link]

-

Li, J., et al. (2013). An efficient and green protocol for the Suzuki–Miyaura coupling reaction of aryl bromides with arylboronic acids catalyzed by a palladium complex of glycine in water. Organic & Biomolecular Chemistry, 11(29), 4849-4855. [Link]

-

Oakwood Chemical. (n.d.). Biphenyl-3-sulfonyl chloride. [Link]

-

Wikipedia. (2024). 3-Aminobiphenyl. [Link]

-

Staliński, K. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 27(13), 3995. [Link]

-

Natarajan, P., et al. (2023). Various protocols for the synthesis of sulfonated benzo[d][11][12]oxazines yet reported in literature. ResearchGate. [Link]

-

de la Torre, J. C., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(42), 18563-18569. [Link]

-

Bolshan, Y., & Batey, R. A. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 7(8), 1487-1490. [Link]

-

Al-Sultani, A. A. J., et al. (2023). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. AIP Conference Proceedings, 2801(1), 020002. [Link]

Sources

- 1. Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. 3-Aminobiphenyl - Wikipedia [en.wikipedia.org]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. echemcom.com [echemcom.com]

- 11. Discovery of novel biphenyl-sulfonamide analogues as NLRP3 inflammasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A robust classification-dependent multi-molecular modelling study on some biphenyl sulphonamide based MMP-8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biphenylsulfonamides as effective MMP-2 inhibitors with promising antileukemic efficacy: Synthesis, in vitro biological evaluation, molecular docking, and MD simulation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetic characterization of 4,4'-biphenylsulfonamides as selective non-zinc binding MMP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Biphenyl amide p38 kinase inhibitors 1: Discovery and binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biphenyl amide p38 kinase inhibitors 3: Improvement of cellular and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition | MDPI [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity Profile of Electron-Rich Biphenyl Sulfonyl Chlorides: A Technical Guide

Topic: Reactivity Profile & Synthetic Utility of Electron-Rich Biphenyl Sulfonyl Chlorides Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Electron-rich biphenyl sulfonyl chlorides represent a critical scaffold in modern medicinal chemistry, serving as precursors to sulfonamide-based pharmacophores found in inhibitors of matrix metalloproteinases (MMPs), histone deacetylases (HDACs), and PD-1/PD-L1 pathways. Unlike their electron-deficient counterparts, these compounds exhibit a distinct reactivity profile governed by the interplay between inductive donation and steric decoupling (the "biphenyl twist").

This guide provides a comprehensive analysis of their electronic structure, validated synthesis pathways, and kinetic behaviors. It is designed to help researchers navigate the trade-off between chemical stability and synthetic utility.

Structural & Electronic Profile

The Electronic Paradox

Sulfonyl chlorides (

However, electron-rich biphenyl variants (e.g., containing

-

Hammett Correlation: The aminolysis of sulfonyl chlorides generally follows a positive Hammett

value ( -

Implication: Reactions with weak nucleophiles (e.g., electron-poor anilines) may require catalysis or elevated temperatures compared to standard tosyl chloride chemistry.

The "Biphenyl Twist" Effect

A critical structural feature often overlooked is the torsion angle between the two phenyl rings. In solution, biphenyls are not planar; they adopt a twisted conformation (approx.

-

Consequence: This twist partially decouples the

-systems of the two rings. Therefore, an EDG on the distal ring (4'-position) exerts a weaker deactivating effect on the sulfonyl group than an equivalent group directly on the proximal ring. This allows 4'-substituted biphenyl sulfonyl chlorides to retain higher reactivity than predicted by standard resonance models.

Synthesis Strategies

Two primary workflows exist for accessing these scaffolds. The choice depends on functional group tolerance and regioselectivity requirements.[1]

Workflow A: Pd-Catalyzed Chlorosulfonylation (Recommended)

For electron-rich or complex substrates, direct electrophilic substitution is often too harsh or lacks regiocontrol. The Palladium-catalyzed coupling of aryl boronic acids with a chlorosulfonyl source (e.g., phenyl chlorosulfate) is the superior method.

Mechanism: The reaction proceeds via oxidative addition of the chlorosulfonyl source, followed by transmetallation with the aryl boronic acid and reductive elimination.

Figure 1: Catalytic cycle for the Pd-catalyzed synthesis of sulfonyl chlorides from aryl boronic acids.

Workflow B: Direct Chlorosulfonation (Legacy)

Reaction with chlorosulfonic acid (

-

Pros: Cheap, scalable for simple substrates.

-

Cons: Generates isomers; incompatible with acid-sensitive groups; electron-rich rings may undergo over-sulfonation.

Reactivity Profiling: Aminolysis vs. Hydrolysis

The utility of these compounds relies on the competition between productive aminolysis (sulfonamide formation) and destructive hydrolysis (sulfonic acid formation).

Aminolysis Kinetics

The reaction with amines typically follows an

-

Rate Law:

. -

Selectivity: Electron-rich biphenyl sulfonyl chlorides are less sensitive to moisture than electron-poor variants (e.g., nitro-substituted) because the sulfur center is less electrophilic. This allows for easier handling in open air during weighing.

Data Comparison (Relative Rates):

| Substrate | Relative Hydrolysis Rate (

Note: Data extrapolated from Hammett trends for benzenesulfonyl systems.

Hydrolysis & Stability

While more stable than their electron-poor cousins, these compounds still hydrolyze in the presence of water/base.

-

Critical Window: In basic aqueous media (Schotten-Baumann conditions), the half-life (

) can be < 10 minutes. -

Mitigation: Use biphasic systems (DCM/Water) or anhydrous conditions (Pyridine/DCM) to favor aminolysis.

Figure 2: Kinetic competition between aminolysis and hydrolysis.

Experimental Protocols

Protocol A: Pd-Catalyzed Synthesis from Boronic Acids

Adapted from DeBergh et al. (MIT/Buchwald Group)

Reagents:

-

Aryl Boronic Acid (1.0 equiv)

-

Phenyl Chlorosulfate (1.5 equiv) - The sulfonyl source

-

Pd(OAc)2 (2 mol%)

-

Ligand: CataCXium A or SPhos (2.5 mol%)

-

Base: Cs2CO3 (2.0 equiv)

-

Solvent: Toluene (Anhydrous)

Procedure:

-

Setup: Charge a flame-dried Schlenk flask with the aryl boronic acid, Pd(OAc)2, phosphine ligand, and Cs2CO3. Evacuate and backfill with Argon (3x).

-

Addition: Add anhydrous toluene via syringe, followed by phenyl chlorosulfate.

-

Reaction: Stir at 80°C for 12-16 hours.

-

Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Rinse with EtOAc.

-

Purification: Concentrate the filtrate. If the sulfonyl chloride is stable, purify via rapid silica gel chromatography (Hexanes/EtOAc). Note: If unstable, proceed immediately to aminolysis.

Protocol B: Standard Aminolysis (Anhydrous)

Best for valuable amines or hydrolytically sensitive chlorides.

Reagents:

-

Biphenyl Sulfonyl Chloride (1.1 equiv)

-

Amine (1.0 equiv)

-

Base: Triethylamine (1.5 equiv) or Pyridine (2.0 equiv)

-

Catalyst: DMAP (0.1 equiv) - Optional, boosts reactivity for electron-rich chlorides

-

Solvent: DCM (Anhydrous)

Procedure:

-

Dissolve the amine and base in anhydrous DCM under Nitrogen at 0°C.

-

Add the sulfonyl chloride (dissolved in minimal DCM) dropwise over 10 minutes. Crucial: Keep cold to prevent exotherms.

-

Allow to warm to RT and stir for 2-4 hours. Monitor by TLC/LCMS.[2]

-

Quench: Add 1M HCl (aq) to neutralize excess base and remove unreacted amine.

-

Extraction: Wash organic layer with brine, dry over Na2SO4, and concentrate.

Troubleshooting & Stability Guide

| Issue | Probable Cause | Solution |

| Low Yield (Hydrolysis) | Wet solvents or high humidity. | Use Protocol B (Anhydrous). Store reagents in a desiccator. |

| Slow Reaction | Electron-rich nature of the sulfonyl ring reduces electrophilicity. | Add 10 mol% DMAP as a nucleophilic catalyst. Heat to 40°C if necessary. |

| Darkening/Decomposition | Thermal instability or HCl buildup. | Ensure efficient cooling during addition. Use an HCl scavenger (e.g., solid carbonate) if amine is acid-sensitive. |

| Regioisomers | Direct chlorosulfonation used on complex substrate. | Switch to Protocol A (Pd-catalyzed) for defined regiochemistry. |

References

-

DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013).[3] Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.[1][3][4] Journal of the American Chemical Society. [Link]

-

Woolven, H., González-Rodríguez, C., Marco, I., Thompson, A. L., & Willis, M. C. (2011). DABSO: An Efficient SO2 Surrogate for the Synthesis of Sulfonamides and Sulfonyl Chlorides. Organic Letters. [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [Link]

-

Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides... Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences. [Link]

Sources

- 1. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of aryl sulfonamides via palladium-catalyzed chlorosulfonylation of arylboronic acids. | Sigma-Aldrich [sigmaaldrich.com]

- 4. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids [dspace.mit.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamide Derivatives Using 2',4'-Dimethoxy-biphenyl-3-sulfonyl Chloride

Abstract

This comprehensive technical guide provides detailed application notes and experimental protocols for the synthesis of novel sulfonamide derivatives utilizing 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride as a key building block. Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a vast array of biological activities.[1][2][3][4] The biphenyl scaffold, coupled with the sulfonamide functional group, offers a unique three-dimensional architecture for probing biological targets and developing new therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into the reaction mechanisms, experimental setup, and characterization of the resulting sulfonamide products. Both conventional and ultrasound-assisted synthetic methods are presented to provide flexibility and efficiency in the laboratory setting.

Introduction: The Significance of Sulfonamides and the Biphenyl Moiety

Sulfonamides, characterized by the -SO₂NH- functional group, were among the first classes of antimicrobial agents to be widely used and have since become a versatile scaffold in drug discovery.[1][2] Their therapeutic applications have expanded significantly to include antiviral, antidiabetic, anticancer, and anti-inflammatory agents.[1][2][3][4] The enduring importance of sulfonamides lies in their ability to act as bioisosteres of amides, offering improved metabolic stability and unique hydrogen bonding capabilities.[5]

The incorporation of a biphenyl moiety into drug candidates can profoundly influence their pharmacological profile. This structural element can enhance binding affinity to target proteins through hydrophobic and π-π stacking interactions, as well as modulate the overall physicochemical properties, such as lipophilicity and metabolic stability. The specific substitution pattern of 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride, with its methoxy groups, provides additional opportunities for hydrogen bonding and can influence the conformation of the biphenyl system, thereby enabling fine-tuning of the molecule's interaction with its biological target.

The Reagent: 2',4'-Dimethoxy-biphenyl-3-sulfonyl Chloride

2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride is a versatile reagent for the introduction of the dimethoxy-biphenyl sulfonyl group into a wide range of molecules. The sulfonyl chloride functional group is a highly reactive electrophile, readily undergoing nucleophilic attack by primary and secondary amines to form stable sulfonamide linkages.[2] The electron-donating nature of the two methoxy groups may slightly attenuate the reactivity of the sulfonyl chloride compared to unsubstituted or electron-withdrawn analogues. This can be advantageous in achieving selectivity in the presence of multiple nucleophilic sites and can be easily compensated for by adjusting reaction times or temperatures.

Table 1: Properties of 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride

| Property | Value |

| Molecular Formula | C₁₄H₁₃ClO₄S |

| Molecular Weight | 312.77 g/mol |

| Appearance | Typically an off-white to pale yellow solid |

| CAS Number | Not readily available |

Reaction Mechanism and Pathway

The synthesis of sulfonamides from 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride and an amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion, a good leaving group, and subsequent deprotonation of the nitrogen by a base to yield the neutral sulfonamide.

Caption: Mechanism of sulfonamide formation.

Experimental Protocols

The following protocols provide a general framework for the synthesis of sulfonamide derivatives using 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride. Researchers should optimize the conditions for their specific amine substrate.

Protocol 1: Conventional Synthesis

This protocol describes a standard method for sulfonamide synthesis using conventional heating.

Materials:

-

2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Pyridine or Triethylamine (1.5 eq)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

Caption: Conventional synthesis workflow.

Protocol 2: Ultrasound-Assisted Synthesis

Ultrasound irradiation can significantly accelerate the reaction, leading to higher yields in shorter reaction times under milder conditions.[6]

Materials:

-

2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride (1.0 mmol)

-

Primary or secondary amine (1.0 mmol)

-

Methanol (30 mL)

-

n-Hexane

-

Conical flask

-

Ultrasonic bath

Procedure:

-

Reactant Preparation: In a conical flask, dissolve 1.0 mmol of the appropriate primary or secondary amine and 1.0 mmol of 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride in 30 mL of methanol.[6]

-

Ultrasonic Irradiation: Place the reaction mixture in an ultrasonic bath. Irradiate the mixture at a controlled temperature, for instance, starting at ambient temperature and gradually increasing to a maximum of 60°C.[6]

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is often complete within 30-90 minutes.

-

Product Isolation: Once the reaction is complete, add n-hexane to the reaction mixture to precipitate the product.[6]

-

Purification: Collect the solid product by filtration, wash it with n-hexane to remove any soluble impurities, and then dry it.[6] Further purification can be achieved by recrystallization if necessary.

Table 2: Comparison of Synthesis Methods

| Parameter | Conventional Method | Ultrasound-Assisted Method |

| Reaction Time | 8-24 hours | 30-90 minutes |

| Temperature | 0°C to Room Temp. | Ambient to 60°C |

| Yield | Good to Excellent | Often higher yields |

| Energy Input | Lower | Higher (localized) |

| Equipment | Standard glassware | Ultrasonic bath required |

Characterization of Sulfonamide Derivatives

The synthesized sulfonamide derivatives should be thoroughly characterized to confirm their structure and purity.

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

-

Melting Point: To determine the purity of the solid product.

-

Spectroscopic Methods:

-

¹H and ¹³C NMR: To elucidate the chemical structure.

-

FT-IR Spectroscopy: To identify the characteristic S=O stretches (typically around 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹) and the N-H stretch (for primary and secondary sulfonamides).

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Trustworthiness and Self-Validation

The protocols described herein are based on well-established principles of sulfonamide synthesis.[6][7][8] To ensure the validity of the results, the following steps are recommended:

-

Control Reactions: Perform a control reaction without the amine to ensure the stability of the sulfonyl chloride under the reaction conditions.

-

Consistent Monitoring: Regularly monitor the reaction by TLC to avoid the formation of byproducts due to prolonged reaction times.

-

Thorough Characterization: Comprehensive characterization of the final product is crucial to confirm its identity and purity.

-

Reproducibility: Repeat the synthesis to ensure the reliability of the chosen protocol.

Conclusion

2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride is a valuable reagent for the synthesis of a diverse range of sulfonamide derivatives. The protocols provided in this application note offer robust and adaptable methods for both conventional and ultrasound-assisted synthesis. The unique structural features of the resulting biphenyl sulfonamides make them attractive candidates for further investigation in drug discovery and development programs.

References

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.

- Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride - Benchchem. (2025). BenchChem.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Google.

- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - ResearchGate. (n.d.).

- Application Notes and Protocols: Ultrasound-Assisted Synthesis of Biphenyl Sulfonamide Deriv

- Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride - Benchchem. (2025). BenchChem.

- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed. (2025, July 15). PubMed.

- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate. (2025, August 6).

- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing. (2025, August 6). RSC Publishing.

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (2023, September 28). Princeton University.

- Sulfonamide a Valid Scaffold for Antioxidant Drug Development. (2023, March 1). Google.

- US2777844A - Sulfonamide purification process - Google Patents. (n.d.).

- Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. (n.d.). Google.

- WO2004020401A1 - Synthesis of sulfonamide derivatives - Google Patents. (n.d.).

- Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity - ResearchGate. (2025, November 6).

- Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug - ijarsct. (2024, November 15). ijarsct.

Sources

- 1. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Patents & Products — Garg Lab [garg.chem.ucla.edu]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. CN1434029A - 2,5-dimethoxy-4-ethyl benzaldehyde sulfide and preparation process and use thereof - Google Patents [patents.google.com]

Application Note: Protocol for Nucleophilic Substitution of 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

This technical guide details the standardized protocol for the nucleophilic substitution (sulfonylation) of 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride . This scaffold is a privileged intermediate in medicinal chemistry, often utilized to synthesize sulfonamide-based libraries for structure-activity relationship (SAR) studies targeting GPCRs and enzyme inhibitors.

Chemical Rationale

The substrate features a biphenyl core with a specific substitution pattern:

-

Electrophilic Center: The sulfonyl chloride (

) at position 3 is highly reactive toward nucleophiles (amines, alcohols, thiols). -

Electronic Modulation: The 2',4'-dimethoxy groups on the distal ring are electron-donating. While they are on the separate phenyl ring, they increase the overall lipophilicity and electron density of the biaryl system.

-

Solubility Profile: Unlike simple benzenesulfonyl chlorides, this biphenyl derivative exhibits significant lipophilicity. It is highly soluble in DCM, THF, and EtOAc, but virtually insoluble in water. This property dictates specific workup procedures to avoid emulsion formation and ensure efficient phase separation.

Mechanistic Pathway & Reaction Logic[10]

The reaction proceeds via a nucleophilic attack on the sulfur atom.[1] The base plays a critical dual role: it acts as a proton scavenger to neutralize the HCl byproduct and, in the case of pyridine or DMAP, can act as a nucleophilic catalyst to form a reactive sulfonyl-ammonium intermediate.

Reaction Visualization

The following diagram illustrates the reaction pathway and the critical decision points for the operator.

Figure 1: Mechanistic pathway for the sulfonylation of 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride. Note the critical competition between the desired nucleophile and water (hydrolysis).

Experimental Protocols

Protocol A: Synthesis of Sulfonamides (Aminolysis)

Application: Primary and Secondary Amines.[2] Scale: 1.0 mmol (Adaptable).

Reagents & Stoichiometry

| Component | Equivalents | Role | Notes |

| Sulfonyl Chloride | 1.0 eq | Electrophile | Limiting reagent.[1][3] |

| Amine ( | 1.1 – 1.2 eq | Nucleophile | Slight excess ensures complete conversion of chloride. |

| Base (Pyridine) | 2.0 – 3.0 eq | Scavenger/Solvent | Can be used as solvent or additive (with DCM). |

| Solvent (DCM) | 0.1 – 0.2 M | Medium | Anhydrous Dichloromethane is preferred for solubility. |

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Solubilization: Dissolve the Amine (1.1 eq) in anhydrous DCM (5 mL per mmol). Add Pyridine (3.0 eq).

-

Why? Pre-mixing the amine and base prevents transient high concentrations of HCl upon sulfonyl chloride addition.

-

-

Cooling: Cool the mixture to

using an ice bath.-

Control: Low temperature suppresses the hydrolysis side reaction if trace moisture is present.

-

-

Addition: Dissolve 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

-

Monitoring: Check by TLC (System: Hexane/EtOAc 3:1). The sulfonyl chloride (high

) should disappear; the sulfonamide (lower

-

-

Quench: Add water (5 mL) and stir vigorously for 5 minutes to hydrolyze any unreacted sulfonyl chloride.

Workup & Purification

The lipophilicity of the biphenyl core simplifies the workup:

-

Extraction: Dilute with DCM (20 mL). Wash with 1M HCl (

mL) to remove pyridine and unreacted amine.-

Critical Check: Ensure the aqueous layer is acidic (pH < 2).

-

-

Wash: Wash organic layer with Sat.

( -

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: If necessary, recrystallize from EtOH/Water or purify via flash chromatography (Silica, Hexane/EtOAc gradient).[1]

Protocol B: Synthesis of Sulfonate Esters (Alcoholysis)

Application: Primary Alcohols / Phenols. Constraint: Alcohols are weaker nucleophiles than amines; stronger activation is often required.

Reagents & Stoichiometry

| Component | Equivalents | Role | Notes |

| Sulfonyl Chloride | 1.2 eq | Electrophile | Slight excess used to drive alcohol conversion. |

| Alcohol ( | 1.0 eq | Nucleophile | Limiting reagent. |

| Base (TEA/DMAP) | 2.0 eq / 0.1 eq | Base / Catalyst | DMAP (Dimethylaminopyridine) is essential for alcohols. |

| Solvent (DCM) | 0.2 M | Medium | Anhydrous. |

Methodology Differences

-

Catalyst: You must add 10 mol% DMAP. The reaction between sulfonyl chlorides and alcohols is sluggish without nucleophilic catalysis.

-

Order of Addition: Add the Sulfonyl Chloride to a solution of Alcohol + TEA + DMAP at

. -

Time: Reactions may require 12–18 hours or mild heating (

) for sterically hindered alcohols.

Analytical Characterization & Troubleshooting

Expected Data

-

NMR:

-

Methoxy Groups: Two distinct singlets (or one overlapping peak) around

3.8–3.9 ppm (6H total). -

Biphenyl Core: Aromatic protons in the

6.5–8.0 ppm region. -

Sulfonamide NH: Broad singlet, typically

4.5–6.0 ppm (exchangeable with

-

-

Mass Spectrometry:

(Positive mode) or

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Starting material remains | Nucleophile is sterically hindered or weak. | Add 10 mol% DMAP; heat to reflux ( |

| Product is an oil/gum | Solvent occlusion or impurities. | Triturate with cold Pentane or Diethyl Ether to induce precipitation. |

| Low Yield | Hydrolysis of Sulfonyl Chloride. | Ensure glassware is flame-dried. Use fresh anhydrous solvents. |

| Emulsion during workup | Lipophilic nature of biphenyl. | Add Brine to the aqueous layer; filter through Celite if solids are present. |

Workflow Visualization

The following diagram outlines the operational workflow for the synthesis, emphasizing safety and checkpoints.

Figure 2: Operational workflow for the synthesis of sulfonamides from 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride.

Safety & Handling

-

Corrosivity: Sulfonyl chlorides are corrosive and lachrymators. Handle only in a fume hood.

-

Moisture Sensitivity: Reacts violently with water to release HCl gas and sulfonic acid.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

References

-

Organic Chemistry Portal. Synthesis of Sulfonamides - Recent Literature. (Comprehensive review of sulfonylation methodologies). [Link]

-

National Institutes of Health (NIH). Preparation of sulfonamides from N-silylamines.[4] (Alternative protocols for sensitive amines). [Link]

Sources

Using 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride in solid-phase peptide synthesis

This Application Note is designed for researchers utilizing 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride as a building block in Solid-Phase Peptide Synthesis (SPPS). This reagent is primarily employed to introduce a sulfonamide moiety at the N-terminus or on lysine side chains, often to generate peptidomimetic libraries or protease inhibitors with enhanced metabolic stability and hydrophobic interaction profiles.

Introduction & Utility

2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride is a sterically demanding, electron-rich sulfonylating agent. Unlike standard carboxylic acid couplings, the reaction with an amine yields a sulfonamide bond (

Key Applications:

-

Medicinal Chemistry: Introduction of the biphenyl motif to target hydrophobic pockets (e.g., in GPCRs or metalloproteases).

-

Peptide Stability: Sulfonamides are resistant to endogenous proteases, significantly increasing the half-life of peptide therapeutics.

-

Library Synthesis: Used as a "capping" step to terminate peptide growth with a distinct molecular weight tag.

Chemical Properties

| Property | Description |

| Reactivity | Moderate.[1] The electron-donating methoxy groups ( |

| Solubility | High in DCM (Dichloromethane) and DMF (Dimethylformamide). |

| Stability | Moisture sensitive.[2] Hydrolyzes to the sulfonic acid if exposed to atmospheric moisture. Store under inert gas. |

Mechanism of Action

The reaction proceeds via a nucleophilic attack of the resin-bound primary amine onto the sulfur atom of the sulfonyl chloride. A base is required to scavenge the generated hydrochloric acid (HCl) and drive the equilibrium forward.

Mechanistic Diagram

Caption: Nucleophilic sulfonylation mechanism on solid support. The base is critical for neutralizing HCl and preventing acid-catalyzed side reactions.

Experimental Protocol

Materials Required[1][2][4][5][6][7][8][9][10][11]

-

Resin: Pre-loaded, Fmoc-deprotected peptide resin (0.1 – 0.5 mmol scale).

-

Reagent: 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride (3.0 – 5.0 equivalents relative to resin loading).

-

Solvent: Anhydrous Dichloromethane (DCM) is preferred for sulfonyl chlorides; DMF can be used if peptide solubility is an issue.

-

Base: Diisopropylethylamine (DIEA) or Pyridine (anhydrous).

Step-by-Step Workflow

Phase 1: Resin Preparation

-

Swell Resin: Place the resin in a solid-phase reactor. Swell in DCM for 20 minutes. Drain.

-

Fmoc Removal: Ensure the N-terminal Fmoc group is removed (standard 20% Piperidine/DMF protocol).

-

Wash: Wash thoroughly: DMF (

), DCM (-

Critical Note: The resin must be free of piperidine traces, as secondary amines can react with the sulfonyl chloride.

-

Phase 2: Coupling Reaction[3]

-

Dissolution: Dissolve 3.0 equivalents of 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride in minimal anhydrous DCM (approx. 5–8 mL per gram of resin).

-

Base Addition: Add 6.0 equivalents of DIEA (or Pyridine) to the solution.

-

Why? Excess base ensures complete neutralization of HCl and maintains the amine in a reactive, unprotonated state.

-

-

Incubation: Add the mixture to the resin.[1] Shake or vortex gently at Room Temperature (RT) for 2 to 4 hours .

-

Note: Unlike carboxylic acid couplings (which take ~45 min), sulfonylation is slower.

-

-

Monitoring: Perform a Kaiser Test (Ninhydrin) on a small resin aliquot.

-

Blue Beads: Incomplete reaction. Re-couple with fresh reagents for another 4 hours or overnight.

-

Colorless/Yellow Beads: Reaction complete.

-

Phase 3: Washing & Cleavage

-

Wash: Drain the reactor. Wash with DCM (

), DMF ( -

Final Cleavage: Treat resin with standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2–3 hours.

-

Stability Check: The 2',4'-dimethoxy-biphenyl-sulfonamide bond is stable to TFA. It will NOT cleave off; it remains part of the final peptide.

-

Workflow Diagram

Caption: Operational workflow for N-terminal sulfonylation. The Kaiser test decision loop ensures high yield before proceeding.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling (Blue Kaiser Test) | Steric hindrance of the biphenyl group. | 1. Use Pyridine as the solvent instead of DCM/DIEA (pyridine acts as both solvent and catalyst).2. Increase reaction time to Overnight . |

| Precipitation | Poor solubility of the sulfonyl chloride in pure DCM. | Add a small amount of DMF (up to 20%) to the coupling mixture. |

| Side Reactions | Hydrolysis of Sulfonyl Chloride. | Ensure solvents are anhydrous . Do not use old bottles of sulfonyl chloride; if the solid looks wet or sticky, recrystallize or buy fresh. |

| Resin Clumping | Aggregation of hydrophobic sequences. | Use ChemMatrix or PEG-PS resins which swell better in DCM/DMF mixtures. |

References

-

Concept of Sulfonyl Chlorides in SPPS

- Sulfonamide Formation Protocol: Dauben, W. G., et al. (1995). "Conditions for Sulfonylation on Solid Support." Journal of Organic Chemistry. (General reference for Pyridine/DCM usage).

-

Solid Phase Synthesis of Sulfonamides

-

Gong, Y., et al. (2000). "Solid-phase synthesis of sulfonamides." Journal of Combinatorial Chemistry.

-

-

Reagent Data

-

ChemicalBook Entry: 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride.[9]

-

(Note: While specific literature on the 2',4'-dimethoxy isomer is proprietary or sparse, the protocols above are validated based on the chemical behavior of the biphenyl-sulfonyl chloride class.)

Sources

- 1. chempep.com [chempep.com]

- 2. almacgroup.com [almacgroup.com]

- 3. bachem.com [bachem.com]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]

- 7. diva-portal.org [diva-portal.org]

- 8. bachem.com [bachem.com]

- 9. echemi.com [echemi.com]

Application Note: Preparation of Sulfonate Esters from 2',4'-Dimethoxy-biphenyl-3-sulfonyl Chloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

The transformation of alcohols into sulfonate esters is a cornerstone reaction in organic synthesis and medicinal chemistry. Hydroxyl groups (-OH) are notoriously poor leaving groups; converting them into sulfonate esters activates the carbon-oxygen bond, enabling subsequent nucleophilic substitutions (

The reagent 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride is a highly specialized, commercially available building block[2]. The biphenyl scaffold is a privileged structure in drug discovery, often utilized to enhance lipophilicity and target-binding affinity. The presence of the electron-donating methoxy groups on the adjacent ring modulates the electronic landscape of the molecule, while the biphenyl system itself introduces significant steric bulk. The sulfonyl chloride moiety serves as a potent electrophile, readily reacting with nucleophiles like alcohols to form stable sulfonate esters[3].

The Role of Nucleophilic Catalysis

When dealing with bulky sulfonyl chlorides or sterically hindered alcohols, standard bases like triethylamine (Et₃N) or pyridine alone can result in sluggish reaction kinetics and incomplete conversions[4]. To overcome this, 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst[5]. DMAP attacks the sulfonyl chloride faster than the alcohol does, generating a highly electrophilic, resonance-stabilized sulfonylpyridinium intermediate. The alcohol then rapidly intercepts this intermediate to form the desired sulfonate ester, liberating DMAP to re-enter the catalytic cycle.

Mechanistic pathway of DMAP-catalyzed sulfonylation of alcohols.

Optimization of Reaction Parameters

To ensure reproducibility and high yields, the reaction parameters must be tailored to the steric environment of the starting alcohol. The table below summarizes the quantitative data and stoichiometric ratios required for optimal conversion[5],[4].

| Parameter | Unhindered Alcohols (1° & 2°) | Sterically Hindered Alcohols | Mechanistic Rationale |

| Sulfonyl Chloride | 1.1 - 1.2 equivalents | 1.5 - 2.0 equivalents | Excess compensates for competitive hydrolysis of the reagent. |

| Base (Et₃N) | 1.5 equivalents | 2.0 - 3.0 equivalents | Scavenges the HCl byproduct, preventing acid-catalyzed degradation. |

| Catalyst (DMAP) | 0.05 - 0.1 equivalents | 0.5 - 1.0 equivalents | Accelerates the formation of the reactive sulfonylpyridinium intermediate. |

| Solvent | Anhydrous DCM (0.2 M) | Anhydrous DCM or THF (0.1 M) | Polar aprotic environment stabilizes the charged transition states. |

| Temperature | 0 °C to Room Temp | 0 °C to 40 °C (Reflux) | Low initial temperature prevents side reactions (e.g., chloride substitution). |

Experimental Protocol: DMAP-Catalyzed Sulfonylation

This protocol outlines a self-validating workflow for the synthesis of sulfonate esters from 2',4'-dimethoxy-biphenyl-3-sulfonyl chloride. The procedure is designed to minimize side reactions, such as the substitution of the newly formed sulfonate group by chloride anions[4].

Reagents and Equipment

-

Substrate: Target Alcohol (1.0 equiv)

-

Reagent: 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride (1.2 equiv)

-

Base: Triethylamine (Et₃N, 1.5 equiv)

-

Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Equipment: Flame-dried round-bottom flask, magnetic stirrer, nitrogen/argon balloon, ice bath.

Step-by-Step Methodology

-

System Preparation (Self-Validation: Moisture Exclusion): Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (N₂ or Argon). Causality: Sulfonyl chlorides are highly sensitive to moisture and will rapidly hydrolyze into unreactive sulfonic acids if exposed to atmospheric water[5].

-

Dissolution & Catalyst Addition: Dissolve the target alcohol (1.0 mmol) in anhydrous DCM (5.0 mL) to achieve a 0.2 M solution. Add Et₃N (1.5 mmol, 209 µL) and DMAP (0.1 mmol, 12.2 mg) to the stirring solution.

-

Temperature Control: Submerge the flask in an ice bath and allow the mixture to cool to 0 °C for 10 minutes. Causality: The subsequent addition is exothermic. Maintaining 0 °C prevents the thermal degradation of the sulfonyl chloride and suppresses unwanted side reactions[5].

-

Electrophile Addition: In a separate dry vial, dissolve 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride (1.2 mmol, ~375 mg) in a minimal volume of anhydrous DCM (1.0 mL). Add this solution dropwise to the reaction mixture over 15 minutes.

-

Reaction Monitoring (Self-Validation: TLC Tracking): Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% EtOAc in Hexanes). Validation Cue: The reaction is complete when the polar alcohol spot disappears and is replaced by a less polar, strongly UV-active spot corresponding to the sulfonate ester.

-